Home > Products > Screening Compounds P122525 > 8-Hydroxy Aliskiren Fumarate (2:1)
8-Hydroxy Aliskiren Fumarate (2:1) - 1438401-04-7

8-Hydroxy Aliskiren Fumarate (2:1)

Catalog Number: EVT-1484693
CAS Number: 1438401-04-7
Molecular Formula: C₆₄H₁₁₀N₆O₁₈
Molecular Weight: 1251.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Hydroxy Aliskiren Fumarate (2:1) is a derivative of Aliskiren, a potent renin inhibitor used primarily for the treatment of hypertension. Aliskiren is marketed under the brand name TEKTURNA and is known for its ability to disrupt the renin-angiotensin-aldosterone system, which plays a critical role in regulating blood pressure. The fumarate salt form enhances its stability and solubility, making it suitable for pharmaceutical applications.

Source

Aliskiren was first synthesized and patented in the early 2000s, with various methods developed for its production. The compound is derived from the natural amino acid structure and has undergone extensive research to optimize its efficacy and safety profile .

Classification

8-Hydroxy Aliskiren Fumarate belongs to the class of renin inhibitors, specifically targeting the enzyme renin to prevent the formation of angiotensin I from angiotensinogen. This mechanism effectively lowers blood pressure by reducing vasoconstriction and fluid retention associated with angiotensin II .

Synthesis Analysis

Methods

The synthesis of 8-Hydroxy Aliskiren Fumarate involves several steps, including:

  1. Preparation of Aliskiren: The initial synthesis starts with the condensation of various intermediates, including oxazolidinones and aminoamides, followed by cyclization and reduction processes to yield Aliskiren .
  2. Formation of Fumarate Salt: Aliskiren is then reacted with fumaric acid to form the fumarate salt. This process typically involves dissolving Aliskiren in a suitable solvent (such as ethanol) and adding fumaric acid under controlled conditions to facilitate crystallization .

Technical Details

  • The reduction of azide intermediates is a critical step, often employing palladium catalysts in alcoholic solvents like methanol or ethanol to achieve high yields and purity levels.
  • The final product is purified through recrystallization techniques to ensure that impurities are minimized, enhancing the compound's therapeutic efficacy .
Molecular Structure Analysis

The molecular structure of 8-Hydroxy Aliskiren Fumarate can be described as follows:

  • Molecular Formula: C30H53N3O6
  • Molecular Weight: Approximately 553.76 g/mol
  • Structural Features: The compound features a complex arrangement with multiple chiral centers, hydroxyl groups, and an amide linkage that contribute to its biological activity.

Data

  • InChI Key: UXOWGYHJODZGMF-QORCZRPOSA-N
  • CAS Number: 173334-57-1
  • The structural representation includes a fumarate moiety that enhances solubility compared to its free base form.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of 8-Hydroxy Aliskiren Fumarate include:

  1. Condensation Reactions: These involve forming new carbon-carbon or carbon-nitrogen bonds between various precursors.
  2. Reduction Reactions: Utilization of hydrogenation techniques to convert azides or ketones into amines or alcohols.
  3. Salt Formation: The reaction between Aliskiren and fumaric acid forms the fumarate salt, crucial for improving pharmacokinetic properties.

Technical Details

The use of specific solvents and catalysts during these reactions is essential for achieving optimal yields. For instance, palladium on carbon is commonly used for hydrogenation steps due to its effectiveness in reducing functional groups without affecting other sensitive parts of the molecule .

Mechanism of Action

8-Hydroxy Aliskiren Fumarate acts as a direct renin inhibitor:

Data

  • Bioavailability ranges between 2% to 2.5%, indicating that while it is poorly absorbed, its pharmacodynamic effects are significant due to its mechanism of action.
  • Peak plasma concentrations occur within 1 to 3 hours post-administration.
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Melting Point: Greater than 95 °C
  • Solubility: Highly soluble in water when formulated as a hemifumarate salt.

Chemical Properties

  • Log P (Partition Coefficient): Approximately 2.45, indicating moderate lipophilicity.
  • pKa: Approximately 9.49, suggesting it is more likely to exist in a protonated form at physiological pH levels.

These properties are critical for understanding the drug's behavior in biological systems and its formulation characteristics .

Applications

8-Hydroxy Aliskiren Fumarate has several scientific uses:

  1. Hypertension Treatment: It is primarily used in managing high blood pressure in adults and children over six years old.
  2. Combination Therapy: Often used alongside other antihypertensive agents to enhance therapeutic outcomes.
  3. Research Applications: Investigated for potential roles in treating conditions linked with excessive renin activity beyond hypertension.

The ongoing research into its efficacy and safety continues to expand its potential applications within cardiovascular pharmacotherapy .

Chemical Structure & Nomenclature

Molecular Formula & Stereochemical Configuration

The molecular formula of 8-Hydroxy Aliskiren Fumarate (2:1) is 2(C₃₀H₅₃N₃O₇)·C₄H₄O₄, with a molecular weight of 1,251.61 g/mol [3]. This reflects a complex structure comprising two aliskiren derivative molecules and one fumaric acid molecule. The compound retains the core stereochemical configuration of aliskiren, designated as (2S,4S,5S,7S). This configuration signifies chiral centers at positions 2, 4, 5, and 7 of the parent aliskiren backbone, which are critical for its biological activity as a renin inhibitor [2] [8]. The 8-hydroxy modification occurs at the benzyl group attached to position 7, introducing a polar hydroxyl group without altering the established stereochemistry of the parent molecule’s pharmacophore [3].

Table 1: Molecular Parameters of 8-Hydroxy Aliskiren Fumarate (2:1)

PropertyValue
Molecular Formula2(C₃₀H₅₃N₃O₇)·C₄H₄O₄
Molecular Weight (g/mol)1,251.61
Stereocenters(2S,4S,5S,7S)
Salt Stoichiometry2:1 (base: fumarate)

Fumarate Salt Stoichiometry (2:1) & Crystallographic Analysis

The 2:1 stoichiometry indicates that two protonated aliskiren derivative molecules associate with one fully deprotonated fumarate dianion (C₄H₄O₄²⁻) [3] [6]. This contrasts with aliskiren hemifumarate (parent drug), which adopts a 1:0.5 ratio (one aliskiren molecule per half fumarate molecule) [6] [10]. The crystalline form of 8-Hydroxy Aliskiren Fumarate (2:1) has been characterized by Powder X-ray Diffraction (PXRD), revealing a distinct crystal lattice compared to the parent compound. Key PXRD peaks reported for this crystalline form include prominent reflections at 2θ = 5.8°, 12.1°, 15.4°, and 18.7° [10]. This crystalline structure enhances stability and is crucial for manufacturing reproducibility in pharmaceutical reference standards [3] [10].

Table 2: Comparative Salt Properties

Property8-Hydroxy Aliskiren Fumarate (2:1)Aliskiren Hemifumarate
Stoichiometry (base:acid)2:11:0.5
Fumarate Content1 molecule per 2 base units0.5 molecule per base unit
Molecular Weight (g/mol)1,251.61609.8 (free base: 551.77)
Primary ApplicationAnalytical reference standardActive pharmaceutical ingredient

Positional Isomerism of 8-Hydroxy Substituent

The "8-Hydroxy" designation refers to the addition of a hydroxyl group (–OH) at the benzyl carbon of the 4-methoxy-3-(3-methoxypropoxy)benzyl moiety attached to position 7 of the aliskiren backbone [3]. This positional isomerism is confirmed via SMILES notation: O[C@@H](C1=CC(OC)=C(OCCCOC)C=C1)C[C@@H](C(C)C), which specifies the hydroxy group on the benzyl ring [3]. This modification increases the compound’s polarity compared to unmodified aliskiren, impacting its solubility and chromatographic behavior. It is distinct from other potential hydroxy isomers (e.g., 4-hydroxy or 5-hydroxy aliskiren), which would alter different regions of the molecule. The 8-hydroxy derivative is identified as a process-related impurity or metabolite in aliskiren hemifumarate synthesis and biological studies [2] [5].

Comparative Analysis with Parent Compound (Aliskiren Hemifumarate)

8-Hydroxy Aliskiren Fumarate (2:1) diverges structurally and functionally from its parent compound, aliskiren hemifumarate:

  • Chemical Structure: The 8-hydroxy modification introduces a polar functional group on the benzyl ring, altering electron distribution. Aliskiren hemifumarate lacks this hydroxyl group and has the empirical formula C₆₄H₁₁₀N₆O₁₆ (MW = 1,195.63 g/mol) for the 2:1 salt form [6].
  • Salt Formation: Aliskiren hemifumarate typically crystallizes in a hemifumarate (1:0.5) ratio [10], whereas the 8-hydroxy derivative adopts a 2:1 fumarate ratio due to altered protonation states and crystal packing needs [3].
  • Functional Role: Aliskiren hemifumarate is a direct renin inhibitor used clinically for hypertension [4] [8]. The 8-hydroxy variant lacks therapeutic use and serves primarily as a reference standard for impurity quantification in drug manufacturing [2] [3].
  • Physicochemical Behavior: The hydroxy group increases water solubility and shifts chromatographic retention times in HPLC analyses, essential for separating it from the parent drug during quality control [2] [5].
  • Metabolic Pathway: While aliskiren undergoes minimal hepatic metabolism (excreted primarily unchanged via bile), the 8-hydroxy derivative likely arises from oxidative metabolism of the benzyl ring [8].

Properties

CAS Number

1438401-04-7

Product Name

8-Hydroxy Aliskiren Fumarate (2:1)

Molecular Formula

C₆₄H₁₁₀N₆O₁₈

Molecular Weight

1251.59

Synonyms

(αS,γS,δS,ζS)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ,η-dihydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide (2E)-2-Butenedioate (2:1)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.